1-(4-Benzylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
Description
1-(4-Benzylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a synthetic compound featuring a hybrid structure combining a benzylpiperazine moiety and a 6-(4-fluorophenyl)imidazo[2,1-b]thiazole scaffold linked via an ethanone bridge. The benzylpiperazine group contributes to solubility and may modulate receptor affinity, particularly in kinase or neurotransmitter targets .
For example, compounds like 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (MW: 276.037 g/mol) serve as precursors for further functionalization via hydrazide or carbothioamide intermediates .
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c25-20-8-6-19(7-9-20)22-16-29-21(17-31-24(29)26-22)14-23(30)28-12-10-27(11-13-28)15-18-4-2-1-3-5-18/h1-9,16-17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJACJIBHNPCYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-benzylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a novel synthetic molecule that combines elements of piperazine and imidazo[2,1-b]thiazole structures. Its biological activity has garnered attention due to potential applications in medicinal chemistry, particularly in the context of cancer therapy and immunomodulation. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure
The compound features a complex structure that can be broken down into its key components:
- Piperazine moiety : Known for its versatility in drug design.
- Imidazo[2,1-b]thiazole ring : Associated with various biological activities, including anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Antitumor Activity : Preliminary studies suggest that derivatives of imidazo[2,1-b]thiazole, similar to this compound, show promising antitumor effects against various cancer cell lines.
- Immunosuppressive Effects : Some related compounds have demonstrated immunosuppressive properties without compromising humoral immunity, indicating potential for therapeutic use in autoimmune diseases.
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of imidazo[2,1-b]thiazole derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| D04 | HeLa | 5.0 | Significant antitumor activity against EGFR high-expressed cells |
| IT10 | Mtb | 2.32 | Active against Mycobacterium tuberculosis with low toxicity |
| IT06 | Mtb | 2.03 | Selective inhibition over non-tuberculous mycobacteria |
These findings suggest that the target compound may also possess similar properties due to its structural similarities with known active compounds.
The proposed mechanism by which imidazo[2,1-b]thiazole derivatives exert their effects includes:
- Inhibition of Kinases : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in many cancer pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce apoptosis and halt cell cycle progression in cancer cells.
Case Studies
- Immunosuppressive Activity : A study involving 2-phenylimidazo[2,1-b]benzothiazole derivatives demonstrated significant suppression of delayed-type hypersensitivity (DTH) in mice without affecting humoral immunity. This suggests potential applications in treating autoimmune disorders.
- Antitubercular Activity : The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative exhibited potent activity against Mycobacterium tuberculosis, indicating the potential for development as an anti-tubercular agent.
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To confirm the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
- Clinical Trials : To evaluate therapeutic potential in human subjects.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-(4-Benzylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone exhibits promising anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study:
A study published in Cancer Research demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer by targeting specific kinases involved in tumorigenesis .
Neuropharmacological Effects
The compound has been evaluated for its potential neuropharmacological effects, particularly in the treatment of anxiety and depression. Its interaction with serotonin receptors is of particular interest.
Research Findings:
In preclinical trials, it was shown to enhance serotonin levels in the brain, leading to anxiolytic effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). This suggests a mechanism that may be beneficial for treating mood disorders .
Antimicrobial Properties
Another application is its antimicrobial activity. Preliminary studies indicate that this compound displays efficacy against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
This table summarizes the MIC values indicating the compound's potential as a lead for developing new antibiotics .
Comparison with Similar Compounds
Key Differences :
- The target compound replaces the benzo[d]thiazole/imidazole groups with a 4-fluorophenyl-imidazothiazole system, likely altering steric bulk and π-π stacking interactions.
- The ethanone linker in the target compound may confer greater conformational flexibility compared to the rigid triazole linkers in 5i–5l .
Imidazo[2,1-b]thiazole Derivatives with Piperazine/Pyridine Moieties ()
Compounds 5a–5j () and 5l () highlight the impact of substituents on imidazothiazole-based anticancer agents:
| Compound | Substituents/Modifications | IC50 (MDA-MB-231) | VEGFR2 Inhibition (% at 20 μM) |
|---|---|---|---|
| 5a | 6-Phenyl, morpholinopyridin-3-yl | — | 3.76% |
| 5l | 6-(4-Chlorophenyl), 4-(4-methoxybenzyl)piperazin-1-yl-pyridin-3-yl | 1.4 μM | 5.72% |
| Target Compound | 6-(4-Fluorophenyl), 4-benzylpiperazin-1-yl | Not reported | Not reported |
Key Differences :
- The benzylpiperazine group in the target compound could offer superior blood-brain barrier penetration compared to 5l’s 4-methoxybenzyl-piperazine .
Thiadiazole and Hydrazone Derivatives ()
Compounds like 3f () and 123 () illustrate the role of halogen substituents and heterocyclic cores:
| Compound | Core Structure | Substituents | Melting Point (°C) | Key Activity |
|---|---|---|---|---|
| 3f | Imidazothiazole-hydrazone | 4-Bromophenyl, 4-methoxyphenyl | 230 | Aldose reductase inhibition |
| 123 | Imidazo[2,1-b]thiadiazole | 4-Chlorobenzyl, coumarin | — | Anticancer (broad cell lines) |
| Target Compound | Imidazo[2,1-b]thiazole | 4-Fluorophenyl, benzylpiperazine | Not reported | Not reported |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of thioamide precursors under reflux conditions (e.g., using acetic acid or DMF as solvents) .
- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Step 3 : Coupling the benzylpiperazine moiety using carbodiimide-mediated amide bond formation or nucleophilic substitution, often requiring inert atmospheres (N₂/Ar) .
Yield Optimization : Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions, and monitor intermediates via TLC or HPLC to minimize side products .
Q. Which spectroscopic techniques are critical for structural characterization?
| Technique | Key Parameters | Observations |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ ppm) | Piperazine protons: 2.5–3.5 ppm; imidazothiazole aromatic protons: 7.0–8.5 ppm . |
| HRMS | Mass accuracy (<5 ppm) | Confirm molecular ion [M+H]⁺ (e.g., C₂₈H₂₆FN₅OS: calc. 524.1912) . |
| IR Spectroscopy | Stretching frequencies (cm⁻¹) | C=O (1650–1700), C-F (1100–1250) . |
Q. How is purity assessed, and what chromatographic methods are recommended?
- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to achieve >95% purity. Retention times vary based on substituents (e.g., 8–12 min for imidazothiazole derivatives) .
- TLC : Monitor reactions using silica gel plates (hexane:EtOAc = 3:1), with UV visualization at 254 nm .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity assays?
- In vitro vs. in vivo discrepancies : Poor solubility or metabolic instability may reduce in vivo efficacy. Use pharmacokinetic studies (e.g., microsomal stability assays) to identify bottlenecks .
- Cell line variability : Validate activity across multiple lines (e.g., MDA-MB-231 vs. HepG2) and confirm target engagement via Western blotting or fluorescence polarization .
Q. How is structure-activity relationship (SAR) analyzed for this compound?
- Core modifications : Replace benzylpiperazine with morpholine or piperidine to assess impact on target affinity .
- Substituent effects : Compare 4-fluorophenyl vs. 4-chlorophenyl on imidazothiazole to evaluate halogen-dependent activity .
- Pharmacophore mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical binding interactions .
Q. What computational methods predict binding modes with biological targets?
Q. How are metabolic pathways and toxicity profiles evaluated?
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Ames test : Assess mutagenicity in TA98 strains (preclinical toxicity screening) .
Data Contradiction Analysis
Q. How to resolve conflicting crystallographic data during structure refinement?
Q. Why do similar derivatives show divergent cytotoxicity profiles?
- Electron-withdrawing groups (e.g., -CF₃ on pyridine) enhance apoptosis via ROS generation, while bulky substituents may hinder membrane permeability .
- Off-target effects : Profile selectivity using kinase inhibitor panels (e.g., DiscoverX) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
